- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cas no 824-90-8 (Benzene, 1-buten-1-yl-)
Benzene, 1-buten-1-yl- structure
Product Name:Benzene, 1-buten-1-yl-
Benzene, 1-buten-1-yl- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-buten-1-yl-
- 1-phenyl-1-butene
- 1-phenylbut-1-ene
- β-ethyl styrene
- (1E)-1-Buten-1-ylbenzene
- Benzene, 1-butenyl-
- [(1E)-but-1-en-1-yl]benzene
- Benzene, 1-butenyl-, (E)-
- CS-0439937
- InChI=1/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3
- [(E)-but-1-enyl]benzene
- AKOS006272930
- (E)-But-1-en-1-ylbenzene
- MPMBRWOOISTHJV-XVNBXDOJSA-N
- 56264-98-3
- 1005-64-7
- (E)-1-butenylbenzene
- (E)-1-Phenyl-1-butene
- trans-1-Phenyl-1-butene
- Butenylbenzene
- DTXSID301026549
- [(E)-but-1-enyl]-benzene
- 824-90-8
- (E)-but-1-enylbenzene
- EINECS 260-079-4
- (1E)-1-Butenylbenzene #
- 1-phenyl-(E)-1-butene
- NS00055198
- Benzene, 1-butenyl
- (1-Butenyl)benzene
- DTXSID70920529
- FT-0689796
- ethylvinylbenzene
- 1-Butenyl-benzene
- 1-BUTENYLBENZENE
- FT-0770672
- .beta.-Ethylstyrene
- ethyl styrene
-
- Inchi: 1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3
- InChI Key: MPMBRWOOISTHJV-UHFFFAOYSA-N
- SMILES: C1(C=CC=CC=1)C=CCC
Computed Properties
- Exact Mass: 132.09400
- Monoisotopic Mass: 132.0939
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 96.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 0.9059 (estimate)
- Melting Point: -43°C
- Boiling Point: 189.85°C
- Refractive Index: 1.5330
- PSA: 0.00000
- LogP: 3.10980
Benzene, 1-buten-1-yl- Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
Benzene, 1-buten-1-yl- Raw materials
Benzene, 1-buten-1-yl- Preparation Products
- 1,3-DIETHYLBENZENE (141-93-5)
- Cyclooctene (931-88-4)
- Ethylidenecyclopentane (2146-37-4)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- Cyclobutene, 3,3-dimethyl- (16327-38-1)
- 1,7-Dimethylnaphthalene (575-37-1)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- 2-BUTENE (624-64-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- 4-Ethyltoluene (622-96-8)
- 7H-Benzocycloheptene (264-09-5)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- cis-4-Methyl-2-pentene (691-38-3)
- 4-Methylindan (824-22-6)
- 2-Heptene, (2E)- (14686-13-6)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
Benzene, 1-buten-1-yl- Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
824-90-8 (Benzene, 1-buten-1-yl-) Related Products
- 768-56-9(4-Phenyl-1-butene)
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- 1588-44-9(Benzene, 5-hexen-1-yl-)
- 1005-64-7((E)-1-Phenyl-1-butene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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